N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide
Description
Properties
IUPAC Name |
N-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)adamantane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3OS2/c1-2-3-21-15-19-18-14(22-15)17-13(20)16-7-10-4-11(8-16)6-12(5-10)9-16/h10-12H,2-9H2,1H3,(H,17,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBOPWXGKWOAPNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NN=C(S1)NC(=O)C23CC4CC(C2)CC(C4)C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazide derivatives with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Propylsulfanyl Group: The propylsulfanyl group can be introduced via nucleophilic substitution reactions using propylthiol and suitable leaving groups.
Attachment of the Adamantane Carboxamide Moiety: The adamantane carboxamide moiety is introduced through amide bond formation reactions, typically involving adamantane carboxylic acid and appropriate amine derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The propylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The thiadiazole ring can be reduced under specific conditions to yield corresponding amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiadiazole ring or the adamantane moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, reduced thiadiazole derivatives.
Substitution: Various substituted thiadiazole or adamantane derivatives.
Scientific Research Applications
Chemistry
N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide serves as a valuable building block for synthesizing more complex molecules. Its unique structural properties allow it to participate in various chemical reactions such as oxidation and substitution.
Biology
The compound has been investigated for its potential biological activities:
- Antimicrobial Activity : Research indicates that compounds containing thiadiazole rings exhibit significant antimicrobial properties. A study found that derivatives of this compound demonstrated effectiveness against multiple bacterial strains, often outperforming standard antibiotics like streptomycin and ampicillin.
| Compound | Activity Against Bacteria | Comparison to Standard Antibiotics |
|---|---|---|
| Compound A | MRSA, P. aeruginosa | More potent than ampicillin |
| Compound B | E. coli | More potent than streptomycin |
- Antifungal Properties : Similar studies have shown that derivatives also possess antifungal activity superior to common antifungal agents such as bifonazole and ketoconazole .
Medicine
The therapeutic potential of this compound is being explored in:
- Antiviral Applications : The compound's interactions with specific molecular targets suggest potential efficacy against viral infections.
- Anticancer Research : Preliminary findings indicate its ability to inhibit cancer cell proliferation through mechanisms involving enzyme inhibition and receptor binding .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of several thiadiazole-based compounds derived from this compound against both Gram-positive and Gram-negative bacteria. The results highlighted that compounds derived from this scaffold exhibited enhanced activity compared to traditional antibiotics.
Case Study 2: Anticancer Activity
Research focusing on the anticancer properties of thiadiazole derivatives demonstrated that modifications to the adamantane moiety could significantly enhance cytotoxicity against various cancer cell lines. Molecular docking studies supported these findings by predicting strong binding affinities to cancer-related targets .
Mechanism of Action
The mechanism of action of N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide is not fully elucidated, but it is believed to involve interactions with specific molecular targets and pathways. The thiadiazole ring and the adamantane moiety may contribute to its binding affinity and specificity towards certain enzymes or receptors. Further research is needed to fully understand the molecular mechanisms underlying its biological activities.
Comparison with Similar Compounds
Similar Compounds
- N-[5-(propylsulfanyl)-1H-1,3-benzodiazol-2-yl]acetamide
- N-[5-(Propylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-(1H-tetrazol-1-yl)benzamide
- N-phenyl-1-(phenylsulfonamido)cyclopropane-1-carboxamide
Uniqueness
N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide is unique due to the combination of the thiadiazole ring and the adamantane moiety, which imparts distinct physicochemical properties and potential biological activities. Its structural features differentiate it from other similar compounds, making it a valuable candidate for further research and development in various scientific fields.
Biological Activity
N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide is a compound that belongs to the class of 1,3,4-thiadiazole derivatives. This compound has garnered attention due to its diverse biological activities, including antimicrobial, antifungal, and anticancer properties. The unique structure of the adamantane moiety combined with the thiadiazole ring contributes to its pharmacological potential.
Chemical Structure and Properties
The compound features:
- Adamantane Core : A rigid and bulky structure that enhances binding interactions with biological targets.
- Thiadiazole Ring : Known for its electron-deficient nature and ability to engage in various chemical interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The adamantane moiety allows for effective binding in active sites of enzymes or receptors, while the thiadiazole ring can participate in hydrogen bonding and other non-covalent interactions. This dual interaction enhances the compound’s efficacy against various pathogens and cancer cells.
Antimicrobial Activity
Research has shown that compounds containing the thiadiazole ring exhibit significant antimicrobial properties. A study evaluating a series of similar compounds highlighted their effectiveness against multiple Gram-positive and Gram-negative bacteria. Notably, several derivatives were found to be more potent than standard antibiotics like streptomycin and ampicillin .
| Compound | Activity Against Bacteria | Comparison to Standard Antibiotics |
|---|---|---|
| Compound A | MRSA, P. aeruginosa | More potent than ampicillin |
| Compound B | E. coli | More potent than streptomycin |
Antifungal Properties
The antifungal activity of 1,3,4-thiadiazole derivatives has been documented extensively. Compounds similar to this compound have shown broad-spectrum antifungal effects against various pathogenic fungi with minimal toxicity to human cells .
Anticancer Activity
The anticancer potential of this compound has been evaluated through in vitro studies on different cancer cell lines. For instance:
- Cell Lines Tested : A549 (lung cancer), SK-MEL-2 (skin cancer), HCT15 (colon cancer).
- IC50 Values : The half-maximal inhibitory concentration values indicate significant cytotoxicity against these cancer cell lines.
| Cell Line | IC50 Value (µM) | Activity Level |
|---|---|---|
| A549 | 8.78 ± 3.62 | High |
| SK-MEL-2 | 4.27 | Very High |
| HCT15 | 19.94 ± 2.19 | Moderate |
Case Studies
- Antimicrobial Evaluation : A study synthesized a series of thiadiazole derivatives and tested their antibacterial activity against resistant strains like MRSA and Pseudomonas aeruginosa. The results indicated that certain derivatives exhibited significant inhibition comparable to or exceeding conventional antibiotics .
- Cytotoxicity Assays : In a comparative study involving multiple cancer cell lines, this compound demonstrated promising cytotoxic effects with low toxicity towards healthy cells .
Q & A
Q. What are the common synthetic routes for preparing N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide?
Methodological Answer: The compound is typically synthesized via dehydrative cyclization of thiosemicarbazide intermediates. Key steps include:
- Step 1: Reacting adamantane-1-carbohydrazide with an isothiocyanate derivative (e.g., propyl isothiocyanate) to form a thiosemicarbazide intermediate .
- Step 2: Cyclization using concentrated sulfuric acid at room temperature for 24 hours to yield the 1,3,4-thiadiazole core .
- Purification: Slow evaporation of a CHCl₃:EtOH (1:1) solution yields single crystals for structural validation .
Key Intermediates:
| Intermediate | Role in Synthesis | Reference |
|---|---|---|
| Adamantane-1-carbohydrazide | Core building block for thiosemicarbazide formation | |
| Propyl isothiocyanate | Introduces propylsulfanyl moiety |
Q. How is the structural integrity of this compound confirmed post-synthesis?
Methodological Answer: Structural validation employs:
- NMR Spectroscopy: ¹H and ¹³C NMR to confirm substituent positions and purity .
- X-ray Crystallography: Resolves planar geometry of the thiadiazole ring (r.m.s. deviation = 0.009 Å) and coplanar alignment of the methylamine group (C13–N3–C2–S1 torsion angle = 175.9°) .
- Hydrogen Bonding Analysis: Identifies N–H⋯N interactions forming supramolecular chains along the [1 0 1] axis, critical for stability .
Advanced Questions
Q. How can the cyclization step in synthesis be optimized to improve yield and purity?
Methodological Answer: Optimization strategies include:
- Solvent Variation: Replacing acetonitrile with DMF during cyclization reduces side reactions (e.g., sulfur cleavage) .
- Catalyst Screening: Using iodine and triethylamine enhances cyclization efficiency, achieving >80% yield in <5 minutes .
- Temperature Control: Refluxing at 90°C under inert atmosphere minimizes decomposition .
Q. Table 1: Cyclization Optimization Data
| Condition | Yield (%) | Purity (%) | Reference |
|---|---|---|---|
| H₂SO₄ (RT, 24h) | 65 | 95 | |
| I₂/TEA in DMF (reflux, 5min) | 82 | 98 | |
| POCl₃ (90°C, 3h) | 70 | 92 |
Q. What noncovalent interactions stabilize the crystal structure, and how do they influence biological activity?
Methodological Answer:
- Hydrophobic Layering: Alternating hydrophilic (N–H⋯N chains) and hydrophobic (adamantane clusters) regions enhance membrane permeability .
- π-Stacking Effects: Planar thiadiazole rings facilitate interactions with biological targets (e.g., enzyme active sites) .
- Impact on Bioactivity: Enhanced stability from hydrogen bonding correlates with prolonged antimicrobial activity in vitro .
Q. How do researchers resolve contradictions in reported biological activities of adamantane-thiadiazole hybrids?
Methodological Answer: Contradictions arise from:
- Structural Variability: Minor substituent changes (e.g., propylsulfanyl vs. phenyl groups) alter target affinity .
- Assay Conditions: Varying pH, cell lines, or incubation times affect activity. Standardized protocols (e.g., CLSI guidelines) are recommended .
- Data Normalization: Bioactivity data should be reported as IC₅₀ ± SEM across ≥3 independent replicates to reduce variability .
Q. Table 2: Biological Activity Comparison
| Compound | Activity (IC₅₀, μM) | Assay Model | Reference |
|---|---|---|---|
| Propylsulfanyl derivative | 12.3 (Antimicrobial) | S. aureus ATCC 25923 | |
| Phenyl derivative | 28.9 (Antimicrobial) | E. coli DH5α |
Q. What mechanistic insights guide the design of adamantane-thiadiazole hybrids for antiviral applications?
Methodological Answer:
- Target Engagement: Adamantane’s rigidity mimics natural ligands of viral M2 ion channels, while the thiadiazole core disrupts viral replication via RNA polymerase inhibition .
- Structure-Activity Relationship (SAR): Adding electron-withdrawing groups (e.g., sulfanyl) enhances antiviral potency by 3-fold compared to unsubstituted analogs .
3. Data Contradiction Analysis
Example Contradiction: Conflicting reports on antitumor activity (e.g., IC₅₀ = 5 μM vs. 50 μM in similar cell lines).
Resolution Strategies:
Validate Compound Purity: Ensure >95% purity via HPLC .
Cross-Test in Shared Models: Re-evaluate both compounds in a unified panel (e.g., NCI-60) .
Molecular Dynamics Simulations: Identify binding pose variations due to adamantane conformational flexibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
